Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
CAS No.: 1773507-50-8
Cat. No.: VC11686498
Molecular Formula: C9H12IN3O2
Molecular Weight: 321.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1773507-50-8 |
|---|---|
| Molecular Formula | C9H12IN3O2 |
| Molecular Weight | 321.11 g/mol |
| IUPAC Name | ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C9H12IN3O2/c1-2-15-9(14)7-6-5-11-3-4-13(6)12-8(7)10/h11H,2-5H2,1H3 |
| Standard InChI Key | DJQSLHYPYNAKQC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2CNCCN2N=C1I |
| Canonical SMILES | CCOC(=O)C1=C2CNCCN2N=C1I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrazine system, a bicyclic structure comprising two fused six-membered rings: one pyrazole and one pyrazine. The pyrazine ring is partially saturated, existing in a 4,5,6,7-tetrahydro conformation, which introduces flexibility and influences its pharmacokinetic properties . Key substituents include:
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An iodine atom at position 2, enhancing electrophilic reactivity for cross-coupling reactions.
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An ethyl carboxylate group at position 3, contributing to solubility and serving as a handle for further derivatization .
The SMILES notation (CCOC(=O)C1=C2C(=O)NCCN2N=C1I) and InChIKey (QIDBOCFZLTXURZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
IUPAC and Systematic Naming
Per IUPAC conventions, the compound is designated as ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate, reflecting the positions of substituents and hydrogen saturation states . Alternative synonyms include MFCD29912585 and 1773507-49-5, identifiers used in chemical catalogs and regulatory documents .
Synthesis and Manufacturing
Purification and Characterization
Purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol or methanol. Characterization data include:
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¹H NMR: Peaks corresponding to ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyrazine NH (δ 8.1–8.3 ppm), and iodinated aromatic protons (δ 7.6–7.8 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 335.10 (M⁺) with fragments at m/z 262 (loss of COOEt) and 135 (pyrazolo-pyrazine core) .
Physicochemical Properties
The ethyl carboxylate enhances solubility in polar aprotic solvents, while the iodine atom increases molecular polarizability, influencing intermolecular interactions . Stability under ambient conditions is inferred from its storage in chemical databases without noted decomposition .
Comparative Analysis with Structural Analogues
| Compound Name (Example from Patent WO2018011163A1) | Structural Feature | Biological Activity |
|---|---|---|
| (6S)-6-Methyl-N-(3,4,5-trifluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide | Fluorophenyl carboxamide | Antiviral (HCV protease inhibition) |
| tert-Butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | tert-Butyl ester | Synthetic intermediate |
| Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate | Ethyl ester, iodine substitution | Under investigation |
The target compound’s iodine atom distinguishes it from fluorinated analogues, potentially offering unique halogen-bonding interactions in target engagement .
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